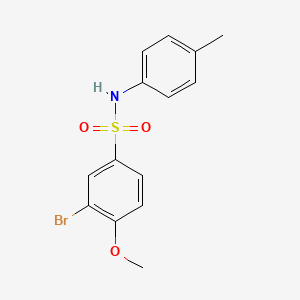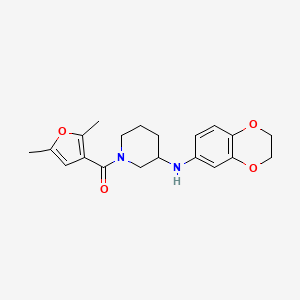![molecular formula C13H15N5O2 B6009524 3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one CAS No. 857492-04-7](/img/structure/B6009524.png)
3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one
Descripción general
Descripción
3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one, also known as MPT0B390, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has a molecular weight of 358.4 g/mol. MPT0B390 has shown promising results in preclinical studies for the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and Akt, which are involved in the regulation of cell survival and proliferation. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been shown to have high potency and selectivity for its target proteins. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, there are some limitations to the use of this compound in lab experiments. It has limited solubility in water, which can make it difficult to use in some assays. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential for clinical use.
Direcciones Futuras
There are several future directions for the study of 3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one. One potential direction is the development of new analogs with improved pharmacokinetic properties and increased potency. Another potential direction is the study of the combination of this compound with other therapeutic agents for the treatment of cancer and inflammation. In addition, the study of the mechanism of action of this compound in different cell types and disease models can provide valuable insights into its potential therapeutic applications. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 4-(4-bromo-phenyl)-morpholine, which is then reacted with 4-amino-1,2,4-triazin-5(4H)-one to obtain this compound. The final product is then purified using column chromatography to obtain a pure compound. The synthesis of this compound has been optimized to obtain high yields and purity for its use in scientific research.
Aplicaciones Científicas De Investigación
3-[(4-morpholin-4-ylphenyl)amino]-1,2,4-triazin-5(4H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer and inflammation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has shown potential as a therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
3-(4-morpholin-4-ylanilino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-12-9-14-17-13(16-12)15-10-1-3-11(4-2-10)18-5-7-20-8-6-18/h1-4,9H,5-8H2,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAKHAWWISRIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NN=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191706 | |
| Record name | 3-[[4-(4-Morpholinyl)phenyl]amino]-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857492-04-7 | |
| Record name | 3-[[4-(4-Morpholinyl)phenyl]amino]-1,2,4-triazin-5(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857492-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[4-(4-Morpholinyl)phenyl]amino]-1,2,4-triazin-5(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-phenyl-3-pyridin-4-yl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6009453.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6009459.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(2-pyridinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6009466.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6009472.png)
![N-[3-(4-morpholinyl)propyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6009478.png)

![2-{4-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6009494.png)
![7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6009497.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methylphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6009528.png)
![2-ethyl-5-[6-(2-ethyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B6009534.png)
![4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6009537.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6009540.png)
![3-ethyl-4-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B6009542.png)
